![molecular formula C18H16N2O2 B5158374 N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B5158374.png)
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
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Overview
Description
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse biological activities This compound incorporates the 8-hydroxyquinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring, with the hydroxyl group attached to position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform to produce 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to yield 5-amino-7-bromoquinolin-8-ol . The final step involves the alkylation of this intermediate with phenylmethyl bromide in the presence of a base, such as sodium hydroxide, to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide involves its ability to chelate metal ions, which can inhibit various metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens . The compound can also interact with DNA and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
N-[(8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl]-2-phenyloxyacetamide: A derivative with similar structural features and biological activities.
2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: Another related compound with potential therapeutic applications.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide stands out due to its specific combination of the 8-hydroxyquinoline moiety with the phenylmethyl and acetamide groups. This unique structure enhances its ability to chelate metal ions and interact with biological targets, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)20-16(13-6-3-2-4-7-13)15-10-9-14-8-5-11-19-17(14)18(15)22/h2-11,16,22H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNRIRFHSGXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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